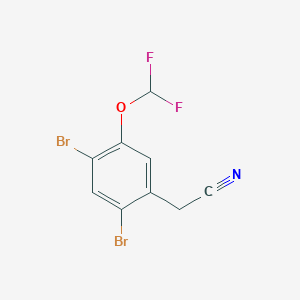

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Description

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic nitrile compound characterized by a phenyl ring substituted with bromine atoms at positions 2 and 4, a difluoromethoxy group at position 5, and an acetonitrile moiety. This compound’s structural complexity grants it unique physicochemical properties, including high thermal stability and lipophilicity, making it a candidate for applications in agrochemicals, pharmaceuticals, or specialty chemical synthesis.

Properties

IUPAC Name |

2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F2NO/c10-6-4-7(11)8(15-9(12)13)3-5(6)1-2-14/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFGRADTFCYDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)F)Br)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile typically involves the bromination of a suitable phenylacetonitrile precursor followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The difluoromethoxy group can be introduced using difluoromethyl ethers or related reagents under specific conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted phenylacetonitriles.

Reduction: Formation of phenylacetamines.

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula . It contains two bromine atoms, a difluoromethoxy group, and a nitrile group attached to a phenyl ring. It is primarily explored in medicinal chemistry and organic synthesis due to its potential biological activities.

Scientific Research Applications

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is used in scientific research across various disciplines.

Organic Synthesis 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile serves as a building block for synthesizing complex molecules. Specifically, it can be used as an intermediate in the synthesis of more complex organic molecules. For example, 2-bromoenals can be treated with 1,3-dicarbonyl compounds to yield dihydropyranones or with primary vinylogous amides to produce dihydropyridinones .

Medicinal Chemistry This compound is valuable in the development of pharmaceuticals, particularly in designing new drugs with potential therapeutic effects. Its biological activity is attributed to its interaction with specific molecular targets within biological systems, modulating enzyme activity or receptor function, which leads to various pharmacological effects. Initial studies suggest potential roles in anti-cancer and anti-inflammatory activities. It can be explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Material Science The compound can be used in the synthesis of novel materials with unique properties.

Biological Studies Researchers use it to study its effects on biological systems and its potential as a bioactive compound. The compound's bromine atoms and nitrile group can form specific interactions with enzymes or receptors, modulating biological pathways. The difluoromethoxy group may enhance the compound’s stability and bioavailability.

Industrial Applications 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can form specific interactions with enzymes or receptors, leading to modulation of biological pathways. The difluoromethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Phenylacetonitrile (PAN)

- Structural Similarities : Both compounds share the phenylacetonitrile backbone.

- Key Differences : PAN lacks bromine and difluoromethoxy substituents, resulting in lower molecular weight and reduced steric hindrance.

- Functional Impact: PAN is a known plant volatile and insect attractant (e.g., in Malus domestica), but its bioactivity is species-specific. For example, D. baibarana moths exhibit weak antennal responses to PAN, unlike stronger responses to (Z)-3-hexen-1-ol or ocimene .

- Applications : PAN is used as a solvent in organic synthesis and pest monitoring traps .

5-(Difluoromethoxy)-1H-benzimidazole Derivatives

- Structural Similarities : The difluoromethoxy group is a shared functional moiety.

- Key Differences : Benzimidazole derivatives have a heterocyclic ring system instead of a nitrile group.

- Functional Impact : The difluoromethoxy group enhances metabolic stability and bioavailability in pharmaceuticals, as seen in pharmacopeial standards .

Bioactive Volatiles

(Z)-3-Hexen-1-ol and Ocimene

- Functional Comparison : These compounds elicit strong electrophysiological and behavioral responses in insects (e.g., D. baibarana moths), unlike PAN or 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, which show weak bioactivity in similar assays .

- Structural Advantage : The absence of bulky halogen substituents in these volatiles facilitates receptor binding in insect antennae.

(Z)-Jasmone and Linalool

- Bioactivity: Both compounds exhibit sex-specific behavioral responses in moths, with females showing stronger attraction to (Z)-3-hexenyl hexanoate and males to (Z)-jasmone .

- Contrast with Target Compound : The brominated nitrile structure of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile likely reduces volatility and insect attraction efficacy.

Fluorinated Benzene Diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine)

Halogenated Benzimidazoles

- Applications : Used in pharmaceuticals for anti-parasitic and anti-cancer properties. The target compound’s nitrile group could offer distinct reactivity for derivatization .

Research Findings and Limitations

- Insect Bioactivity : The bromine and difluoromethoxy groups in 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile may hinder volatility and receptor binding, reducing its efficacy as an insect attractant compared to smaller volatiles like (Z)-3-hexen-1-ol .

- Synthetic Challenges : Introducing bromine and difluoromethoxy groups requires multi-step halogenation and etherification, increasing complexity compared to PAN synthesis .

- Environmental Impact : Halogenated compounds often persist in ecosystems, necessitating rigorous ecotoxicological assessments absent in current evidence.

Biological Activity

2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes bromine and fluorine atoms, along with a nitrile functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is C_9H_4Br_2F_2N\O . The presence of multiple halogen atoms (bromine and fluorine) and a difluoromethoxy group enhances the compound's reactivity and interaction with biological targets.

The biological activity of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is primarily attributed to its ability to interact with various biomolecules. The compound may modulate enzyme activities and receptor functions through:

- Substitution Reactions : The bromine atoms can be substituted with other nucleophiles, potentially altering the compound's biological interactions.

- Nitrile Group Interactions : The nitrile group can participate in hydrogen bonding or coordination with metal ions, influencing enzyme activity.

- Stability and Bioavailability : The difluoromethoxy group is believed to enhance the compound's stability and bioavailability, making it a suitable candidate for drug development.

Biological Activity Studies

Research has indicated that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that compounds similar to 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile can inhibit the proliferation of cancer cells. For instance, analogs have demonstrated low-nanomolar inhibition of endothelial cell proliferation linked to tumor growth factors .

Antimicrobial Properties

The compound's interactions with microbial enzymes suggest potential antimicrobial activity. Its structural features may allow it to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Herbicidal Activity

Research has explored the herbicidal properties of related compounds, indicating that they can effectively control specific weed species. This suggests that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile might also possess herbicidal characteristics due to its structural similarity to known herbicides .

Data Table: Biological Activities of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile

Case Studies

- Anticancer Research : A study evaluated the effects of structurally similar compounds on human lung carcinoma cells. Results indicated significant inhibition of cell growth, supporting further investigation into the anticancer potential of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile .

- Herbicidal Application : A patent described the use of similar compounds in agricultural settings for weed management. The findings suggest that modifications in chemical structure can enhance herbicidal efficacy against specific plant species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.